molecular formula C8H8BrNO2 B14694304 (1-Bromo-1-nitroethyl)benzene CAS No. 31253-13-1

(1-Bromo-1-nitroethyl)benzene

Cat. No.: B14694304
CAS No.: 31253-13-1
M. Wt: 230.06 g/mol
InChI Key: SKZQXJIJHATWCI-UHFFFAOYSA-N
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Description

(1-Bromo-1-nitroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo group and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-1-nitroethyl)benzene typically involves the bromination of nitrobenzene. One common method includes the use of dibromohydantoin in sulfuric acid. The reaction conditions involve adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture, and then adding dibromohydantoin. The reaction is maintained at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-1-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium hydroxide for nucleophilic substitution and bromine for electrophilic aromatic substitution. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while electrophilic aromatic substitution can produce various substituted benzene compounds .

Mechanism of Action

The mechanism of action of (1-Bromo-1-nitroethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group enhances the compound’s reactivity, facilitating its participation in various chemical reactions. The molecular pathways involved include the formation of intermediates that undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-nitrobenzene
  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-4-nitrobenzene

Uniqueness

(1-Bromo-1-nitroethyl)benzene is unique due to the presence of both a bromo and a nitroethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

(1-bromo-1-nitroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-8(9,10(11)12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZQXJIJHATWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)([N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20785009
Record name (1-Bromo-1-nitroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31253-13-1
Record name (1-Bromo-1-nitroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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